molecular formula C12H8F3N3O3 B3043235 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole CAS No. 808764-35-4

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3043235
CAS No.: 808764-35-4
M. Wt: 299.2 g/mol
InChI Key: LGPGEPINUGSEMR-UHFFFAOYSA-N
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Description

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is characterized by the presence of an acetyl group, a nitro group, a phenyl group, and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring.

Another approach involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes. This one-pot, three-component procedure is efficient and provides good yields of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 1-Acetyl-4-amino-5-phenyl-3-(trifluoromethyl)pyrazole.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the electrophile used.

Scientific Research Applications

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrazole: A simpler pyrazole derivative with similar trifluoromethyl substitution.

    1-Acetyl-3-(trifluoromethyl)-4-nitro-5-(phenyl)pyrazole: A regioisomer with different substitution patterns.

    4-Nitro-3-(trifluoromethyl)pyrazole: Lacks the acetyl and phenyl groups, resulting in different chemical properties.

Uniqueness

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-[4-nitro-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c1-7(19)17-9(8-5-3-2-4-6-8)10(18(20)21)11(16-17)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPGEPINUGSEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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